molecular formula C10H14N2O3 B8454263 2-(N-Ethyl-p-nitroanilino)ethanol

2-(N-Ethyl-p-nitroanilino)ethanol

Cat. No.: B8454263
M. Wt: 210.23 g/mol
InChI Key: CTYWCJDIRDKMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Ethyl-p-nitroanilino)ethanol is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(N-ethyl-4-nitroanilino)ethanol

InChI

InChI=1S/C10H14N2O3/c1-2-11(7-8-13)9-3-5-10(6-4-9)12(14)15/h3-6,13H,2,7-8H2,1H3

InChI Key

CTYWCJDIRDKMGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a pressure tube containing 1-fluoro-4-nitrobenzene (5.3 mL) and is added 2-(ethylamino)-1-ethanol (10.7 g). The reaction is tightly sealed and heated to 135° C. with stirring. After 1 hour, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dried in vacuo. The residue is chromatographed on silica eluting with ethyl acetate. The product-containing fractions are evaporated to give 10.1 g of 2-(ethyl-4-nitroanilino)-1-ethanol as an orange solid.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 30 ml of DMSO, 5.0 g (35.4 mmol) of 4-fluoronitrobenzene and 6 g (67.3 mmol) of 2-(ethylamino)ethanol were dissolved. The resultant solution was stirred under heat at 140° C. for 4 hours, followed by extraction with ethyl acetate. The solvent was distilled out under reduced pressure, followed by washing with ethyl acetate, whereby 6.3 g of yellow powder were obtained (yield: 85%).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
85%

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